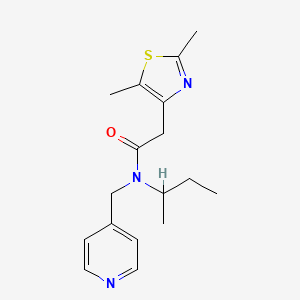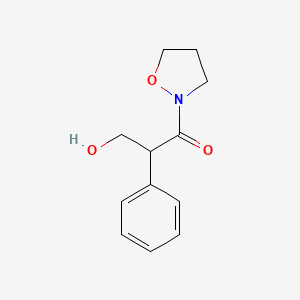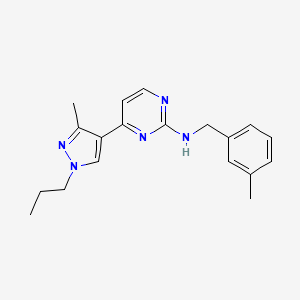![molecular formula C17H21N3O4S B4249023 [(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[5-(pyrimidin-2-ylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B4249023.png)
[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[5-(pyrimidin-2-ylsulfanylmethyl)furan-2-yl]methanone
Descripción general
Descripción
[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[5-(pyrimidin-2-ylsulfanylmethyl)furan-2-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with an isopropoxy group and a furoyl group, which is further linked to a pyrimidin-2-ylthio moiety. The stereochemistry of the compound is specified by the (3S*,4S*) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[5-(pyrimidin-2-ylsulfanylmethyl)furan-2-yl]methanone involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine ring with the desired stereochemistry. This can be achieved through asymmetric synthesis or chiral resolution techniques. The isopropoxy group can be introduced via nucleophilic substitution reactions, while the furoyl group can be attached through acylation reactions.
The pyrimidin-2-ylthio moiety is typically introduced through a nucleophilic substitution reaction involving a pyrimidine derivative and a thiol compound. The final step involves coupling the furoyl-pyrrolidine intermediate with the pyrimidin-2-ylthio moiety under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to ensure the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[5-(pyrimidin-2-ylsulfanylmethyl)furan-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the pyrrolidine ring could yield a lactam, while reduction of the furoyl group could produce a furan derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes involving pyrrolidine and pyrimidine derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of [(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[5-(pyrimidin-2-ylsulfanylmethyl)furan-2-yl]methanone involves its interaction with specific molecular targets. The pyrimidin-2-ylthio moiety can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The furoyl group may enhance the compound’s binding affinity and selectivity for certain targets. The overall effect of the compound is determined by the combined interactions of its various functional groups with the molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943): A selective brain-penetrant PDE9A inhibitor used in the treatment of cognitive disorders.
Indole-3-acetic acid: A plant hormone with diverse biological and clinical applications.
Uniqueness
[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[5-(pyrimidin-2-ylsulfanylmethyl)furan-2-yl]methanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[5-(pyrimidin-2-ylsulfanylmethyl)furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-11(2)23-15-9-20(8-13(15)21)16(22)14-5-4-12(24-14)10-25-17-18-6-3-7-19-17/h3-7,11,13,15,21H,8-10H2,1-2H3/t13-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYABLFSJZHEGG-ZFWWWQNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CN(CC1O)C(=O)C2=CC=C(O2)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1CN(C[C@@H]1O)C(=O)C2=CC=C(O2)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-4-{4-[(4-pyridin-4-ylpiperidin-1-yl)methyl]phenyl}but-3-yn-2-ol](/img/structure/B4248944.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B4248950.png)

![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4248961.png)
![1-{3-[6-(isopropylamino)pyrimidin-4-yl]phenyl}ethanone](/img/structure/B4248966.png)
![1-allyl-N-{4-[(dimethylamino)sulfonyl]benzyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B4248979.png)
![1-[(3-Ethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-methylurea](/img/structure/B4248988.png)

![4-(4-chlorophenyl)-5-[(methylamino)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4249003.png)
![ethyl 2-[2-({3-[(3,5-dimethylphenyl)amino]-3-oxopropanoyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B4249012.png)
![1-{3-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4249013.png)

![methyl 4-[(4-{3-[(3-chlorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B4249035.png)
